Enantiomeric Purity Defines Stereochemical Fidelity vs. (S)-Enantiomer and Racemate
The target compound is supplied as the single (R)-enantiomer with specified minimum purity of 95% . The (S)-enantiomer (CAS: 192223-66-8, free base) is available as a distinct catalog item with equivalent 95% purity specification but opposite stereochemical configuration . Racemic 1-(pyridin-2-yl)propan-1-amine (CAS: 100155-73-5) contains both enantiomers in equal proportion, yielding only 50% of the desired (R)-configuration for any enantioselective application. No direct comparative bioactivity data between enantiomers was identified in accessible primary literature for this specific scaffold; differentiation therefore rests on the established principle that chiral amines with α-carbon stereocenters exhibit enantiomer-dependent target engagement .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | (S)-enantiomer: 100% (S)-enantiomer; Racemate: 50% (R) + 50% (S) |
| Quantified Difference | 100% (R) vs. 50% (R) in racemate; opposite absolute configuration vs. (S)-enantiomer |
| Conditions | Commercial product specifications; stereochemical identity confirmed by InChI Key and CAS registry differentiation |
Why This Matters
Procurement of the single (R)-enantiomer eliminates the confounding variable of opposite stereoisomer contamination, which is essential for reproducible structure-activity relationship (SAR) studies and asymmetric synthesis applications where stereochemical fidelity directly impacts experimental outcomes.
